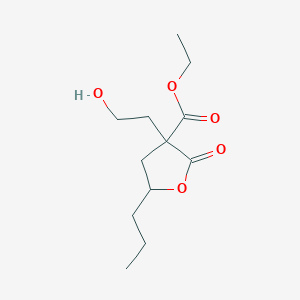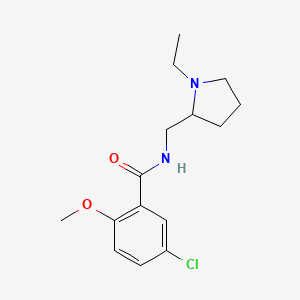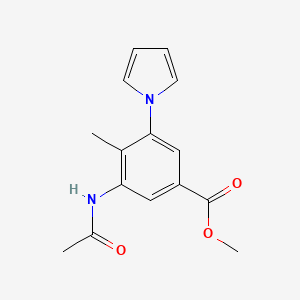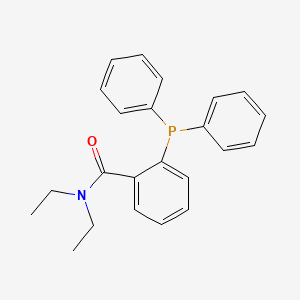
2-(Diphenylphosphanyl)-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N,N-diethylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N,N-diethylbenzamide typically involves the reaction of diphenylphosphine with N,N-diethylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N,N-diethylbenzamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)-N,N-diethylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the phosphine group.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various phosphine derivatives can be formed.
Scientific Research Applications
2-(Diphenylphosphino)-N,N-diethylbenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms where phosphine ligands are involved.
Medicine: Research into its potential use in drug design and delivery systems is ongoing.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)-N,N-diethylbenzamide exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group can donate electron density to a metal center, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include the formation of metal-ligand complexes that can undergo various transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar ligand properties.
Bis(diphenylphosphino)methane: A related compound used in similar catalytic applications.
Uniqueness
2-(Diphenylphosphino)-N,N-diethylbenzamide is unique due to its specific structure,
Properties
CAS No. |
143024-49-1 |
|---|---|
Molecular Formula |
C23H24NOP |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C23H24NOP/c1-3-24(4-2)23(25)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
InChI Key |
VCPNFOOZYZBUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)

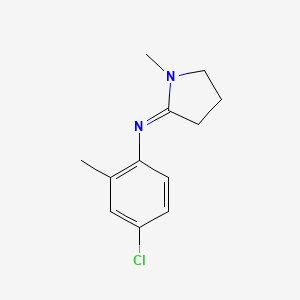
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
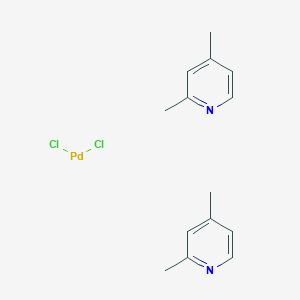
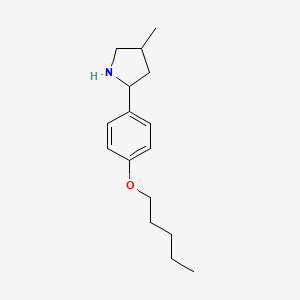
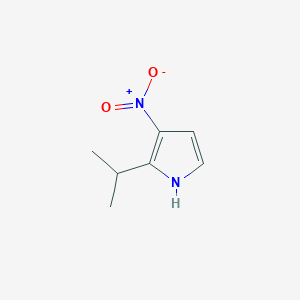
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
